3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

説明

特性

IUPAC Name |

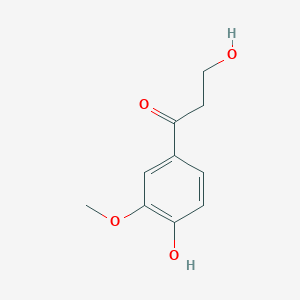

3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,11,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCPMSUBVRGTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176366 | |

| Record name | 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-18-1 | |

| Record name | β-Hydroxypropiovanillone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22UI268J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Microbial Strain and Enzyme System

The enzymatic production of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone leverages lignolytic enzymes from Novosphingobium species MBES04 (NITE P-01797). These bacteria catabolize lignin-derived biomass into phenyl propane-based compounds through NAD- and glutathione-dependent pathways. The target compound is synthesized alongside analogs such as 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone, with specificity governed by substrate binding and redox conditions.

Reaction Optimization

Key parameters for maximizing yield include:

-

pH : Optimal activity occurs at pH 6.5–7.5, as determined via reverse-phase HPLC analysis.

-

Temperature : Reactions proceed efficiently at 30–40°C, avoiding protein denaturation.

-

Substrate : Lignin-rich biomass (e.g., softwood or agricultural waste) is pretreated with dioxane-water (9:1) to extract soluble lignins, which are then incubated with enzymes for 24–72 hours.

Yield and Purification

The enzymatic method achieves yields of 60–75% based on lignin input. Post-reaction purification involves solid-phase extraction (C18 columns) and drying under inert gas, yielding >90% purity. This method is favored for its sustainability and specificity, though scalability depends on enzyme production costs.

Acid-Catalyzed Dehydration of 1,3-Propanediol Precursors

Reaction Mechanism

Acid treatment of 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol with 0.1 M HBr in dioxane-water (9:1) at reflux (100°C) for 4 hours induces dehydration, forming the target compound. The mechanism involves protonation of the hydroxyl group, followed by water elimination and ketonization (Fig. 1).

Table 1: Acid-Catalyzed Reaction Conditions and Outcomes

Catalyst Comparison

Switching to CHSOH promotes stilbene formation (>85% yield), underscoring the critical role of acid strength and nucleophilicity in product distribution. HBr’s superior performance is attributed to its ability to stabilize carbocation intermediates without over-oxidizing the propanone.

Chemical Oxidation of Alcohol Precursors

Substrate Synthesis

1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-propanediol serves as the primary precursor, synthesized via aldol condensation of syringaldehyde with acetone followed by selective reduction. Alternative routes involve Claisen-Schmidt condensation using vanillin derivatives.

Oxidation Protocols

-

Jones Reagent (CrO-HSO) : Oxidizes secondary alcohols to ketones but risks over-oxidation to carboxylic acids.

-

Pyridinium Chlorochromate (PCC) : Milder conditions preserve the hydroxyl group, yielding 55–60% of the target compound.

-

Enzymatic Oxidation : Alcohol dehydrogenases from Novosphingobium offer a green alternative, though yields remain lower (~50%).

Table 2: Oxidation Methods Comparative Analysis

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Jones Reagent | 50–55 | 85 | High (toxic waste) |

| PCC | 55–60 | 90 | Moderate |

| Enzymatic | 45–50 | 95 | Low |

Industrial Applications and Derivative Synthesis

The compound serves as a precursor for coniferyl alcohol, a key monomer in lignin-based polymers. Reduction with NaBH yields 1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol, which is esterified to produce biodegradable plastics. Its role in pharmaceutical synthesis is under exploration, particularly as a scaffold for anticancer agents .

化学反応の分析

Types of Reactions: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form vanilloyl acetic acid through intermediate steps involving vanilloyl acetaldehyde.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: It can undergo substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products:

Oxidation: Vanilloyl acetic acid.

Reduction: Corresponding alcohols.

Substitution: Derivatives with substituted functional groups.

科学的研究の応用

Antioxidant Activity

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone exhibits significant antioxidant properties. In studies utilizing DPPH and ABTS assays, it demonstrated effective free radical scavenging capabilities. The IC50 value for DPPH radical scavenging was reported at approximately 28.08 µM TE/g, indicating its potential for use in formulations aimed at reducing oxidative stress .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a variety of pathogens. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Minimum inhibitory concentration (MIC) values against specific bacterial strains have been reported as favorable, suggesting potential therapeutic applications .

Anticancer Properties

In vitro studies have revealed that this compound can inhibit cell proliferation in several cancer cell lines by inducing apoptosis. Mechanistic investigations suggest that the compound may modulate key signaling pathways involved in cell survival and death, further supporting its potential as an anticancer agent .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | IC50 = 28.08 µM TE/g (DPPH assay) | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant efficacy of various phenolic compounds including Propiosyringone. The findings indicated that the compound significantly reduced oxidative stress markers in vitro, supporting its use in nutraceutical formulations aimed at combating oxidative damage.

Case Study 2: Antimicrobial Testing

A research article in Phytotherapy Research assessed the antimicrobial properties of several natural compounds including this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited notable antibacterial activity with MIC values comparable to conventional antibiotics.

Case Study 3: Cancer Cell Line Studies

A study published in Cancer Letters explored the anticancer effects of Propiosyringone on breast cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

作用機序

The mechanism of action of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone involves its interaction with various molecular targets. In biological systems, it is oxidized to vanilloyl acetic acid through intermediate steps involving vanilloyl acetaldehyde. The enzymes involved in this pathway include oxidoreductases and aldehyde dehydrogenases . The compound also exhibits inhibitory effects on enzymes like tyrosinase, which is involved in melanin synthesis .

類似化合物との比較

Key Structural Insights :

Antioxidant Activity

- This compound: Exhibits moderate antioxidant activity in Bombax malabaricum extracts, attributed to radical scavenging by phenolic -OH groups .

- 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone: Reduced activity compared to dimethoxy analogs, highlighting the importance of 5-OCH₃ for electron donation .

Enzyme Inhibition

- 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone: Demonstrated significant inhibition of human neuraminidase 1 (NEU-1) at 1 µM, comparable to the reference inhibitor DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) .

Cytotoxicity

生物活性

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, a phenolic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is a derivative of chalcone, known for its broad spectrum of biological activities including anti-inflammatory, antibacterial, antifungal, and anticancer properties.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : MIC values ranged from 1–2 µg/mL.

- Escherichia coli : MIC values were reported between 2–8 µg/mL.

The hydrophobic nature of the compound contributes to its ability to disrupt bacterial cell membranes, leading to cell death .

2. Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against pathogens such as Candida albicans . The mechanism appears to involve the disruption of fungal cell wall integrity and inhibition of hyphal growth .

3. Anti-inflammatory Properties

This compound has been noted for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and modulates pathways associated with inflammation such as NF-κB signaling. This suggests potential applications in treating inflammatory diseases .

4. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines while exhibiting low toxicity towards normal cells. The underlying mechanisms include the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .

The biological activities of this compound are attributed to several mechanisms:

- Membrane Disruption : The compound's hydrophobicity allows it to integrate into lipid membranes, leading to depolarization and increased permeability.

- Cytokine Modulation : It can inhibit signaling pathways that lead to inflammation and immune responses.

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Q & A

Q. What contradictions exist in reported data on its molecular properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。